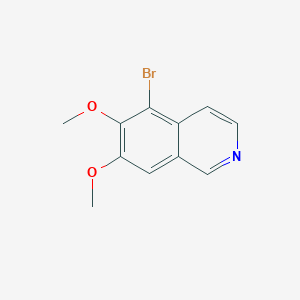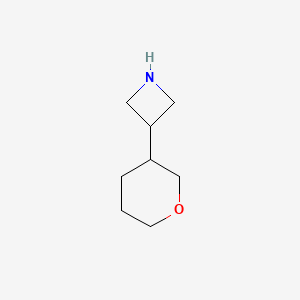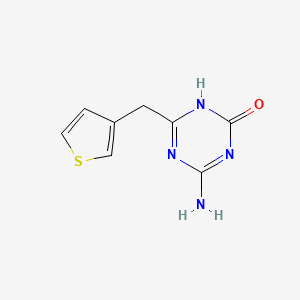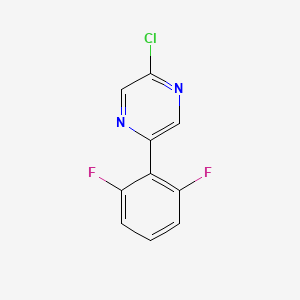
1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, which is further connected to a piperidinone structure
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one typically involves several steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzene, which undergoes a series of reactions to introduce the piperidinone moiety.
Reaction Conditions: The process often involves the use of reagents such as acyl chlorides and amines under controlled temperature and pressure conditions.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving catalytic processes and continuous flow reactors to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or amines.
Common Reagents: Typical reagents include halogenating agents, reducing agents, and oxidizing agents, depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted piperidinones, alcohols, and amines, which can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects includes its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: These interactions can affect pathways related to neurotransmission, inflammation, or cellular metabolism, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-fluoro-2-methylphenyl derivatives and other piperidinone analogs share structural similarities.
Uniqueness: The presence of both fluorine and methyl groups on the phenyl ring, combined with the piperidinone structure, imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other analogs.
Propriétés
Formule moléculaire |
C15H18FNO2 |
|---|---|
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
1-(4-fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18FNO2/c1-3-14(18)12-5-4-8-17(15(12)19)13-7-6-11(16)9-10(13)2/h6-7,9,12H,3-5,8H2,1-2H3 |
Clé InChI |
QHSGSIBKUDMUBG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)

![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)


![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)

![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)

![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)

